divinylcyclohexane chemical and physical properties
divinylcyclohexane chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Divinylcyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Divinylcyclohexane (C₁₀H₁₆) is a cyclic diolefin of significant interest in polymer science and organic synthesis. As a versatile cross-linking agent and monomer, its utility is deeply rooted in its distinct chemical and physical properties, which are heavily influenced by its isomeric form. This guide provides a comprehensive exploration of the core attributes of divinylcyclohexane, focusing on its molecular structure, thermophysical characteristics, spectroscopic signature, and chemical reactivity. By synthesizing data from authoritative sources with practical, field-proven insights, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.
Molecular Structure and Isomerism: The Foundation of Functionality
The nominal structure of divinylcyclohexane, with a molecular weight of approximately 136.23 g/mol , belies a significant structural diversity.[1] The functionality and reactivity of a specific divinylcyclohexane sample are dictated by the arrangement of the two vinyl groups on the cyclohexane ring. Understanding these isomeric forms is critical for predicting reaction outcomes and material properties.
The primary isomers are defined by the substitution pattern on the cyclohexane core:
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1,1-Divinylcyclohexane: A geminal diolefin where both vinyl groups are attached to the same carbon atom.
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1,2-Divinylcyclohexane: A vicinal diolefin with vinyl groups on adjacent carbons. This isomer can exist as cis and trans diastereomers.
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1,3-Divinylcyclohexane: Vinyl groups are separated by a methylene group. This isomer also exhibits cis-trans isomerism.
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1,4-Divinylcyclohexane: The vinyl groups are positioned opposite each other on the ring, leading to cis and trans isomers.
The spatial relationship between the vinyl groups in these isomers directly impacts their steric availability and electronic interactions, which in turn governs their reactivity in polymerization and other chemical transformations. For instance, the proximity of the vinyl groups in cis-1,2-divinylcyclohexane can facilitate intramolecular cyclization reactions, a pathway less favored in the trans isomer or the 1,4-isomer.
Caption: Positional isomers of divinylcyclohexane.
Physical and Thermophysical Properties
The physical state and behavior of divinylcyclohexane are crucial for its handling, storage, and application in various processes. While experimental data for every isomer is sparse, computed properties and data from analogous compounds provide valuable insights. These properties often vary between isomers due to differences in molecular symmetry and intermolecular forces.
Table 1: Key Physical and Computed Properties of Divinylcyclohexane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | ~136.23 g/mol | [1] |
| XLogP3-AA (Octanol/Water Partition Coeff.) | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 136.125200510 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Spectroscopic Characterization: Identifying the Isomers
A multi-spectroscopic approach is indispensable for the unambiguous identification and purity assessment of divinylcyclohexane isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly diagnostic. The vinyl protons typically appear in the downfield region (δ 4.8-6.0 ppm) with complex splitting patterns (geminal, vicinal cis, and vicinal trans couplings). The protons on the cyclohexane ring resonate further upfield (δ 1.2-2.5 ppm). The integration and multiplicity of these signals are key to differentiating isomers.
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¹³C NMR: The carbon spectrum shows distinct signals for the sp²-hybridized vinyl carbons (~110-145 ppm) and the sp³-hybridized ring carbons (~25-45 ppm). The number of unique signals directly reflects the symmetry of the isomer.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:
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~3080 cm⁻¹: =C-H stretch of the vinyl groups.
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~2850-2950 cm⁻¹: C-H stretch of the cyclohexane ring.
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~1640 cm⁻¹: C=C stretch of the vinyl groups.
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~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of monosubstituted alkenes (vinyl groups).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 136 corresponding to the molecular weight.
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Fragmentation: Common fragmentation pathways include the loss of vinyl or ethyl groups and retro-Diels-Alder reactions, which can be specific to certain isomers.
Caption: Workflow for isomeric analysis of divinylcyclohexane.
Chemical Reactivity and Applications
The chemistry of divinylcyclohexane is dominated by the two vinyl groups, making it a valuable bifunctional monomer.
Polymerization
The primary application of divinylcyclohexane is in polymerization, where it acts as a cross-linking agent to create three-dimensional polymer networks. This is crucial in the production of ion-exchange resins, monoliths for chromatography, and thermoset plastics. The choice of isomer can influence the resulting polymer's network density, rigidity, and thermal stability.
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Anionic Polymerization: Divinylbenzene, an aromatic analogue, can undergo living anionic polymerization to form soluble polymers under certain conditions.[6] Similar controlled polymerizations may be achievable with divinylcyclohexane.
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ADMET Polymerization: Acyclic diene metathesis (ADMET) is a powerful tool for creating polymers from dienes. Divinylglycol, a related C-6 diene, has been studied for its reactivity in ADMET, suggesting a potential route for divinylcyclohexane polymerization.[7]
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Thiol-ene Addition: The vinyl groups are highly susceptible to radical-mediated thiol-ene "click" reactions, providing an efficient method for creating cross-linked networks or for surface functionalization.[7]
Other Reactions
Beyond polymerization, the vinyl groups can undergo a variety of classic alkene reactions, such as hydrogenation to form diethylcyclohexane, halogenation, hydrohalogenation, and epoxidation, opening avenues for its use as a synthetic intermediate.
Experimental Protocols
Protocol 1: Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the isomers of divinylcyclohexane in a mixture.
Rationale: GC is an ideal technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase. Coupling it with MS allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.
Methodology:
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Sample Preparation: Dilute the divinylcyclohexane mixture (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (1 mL) in a GC vial.
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Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
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GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase temperature at 10 °C/min to 200 °C.
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Hold: Maintain 200 °C for 5 minutes.
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-
Split Ratio: 50:1.
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-
MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Scan Range: m/z 40-300.
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-
Data Analysis:
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Analyze the resulting chromatogram to determine the retention times and relative peak areas of the separated isomers.
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Examine the mass spectrum for each peak to confirm the molecular ion (m/z 136) and compare the fragmentation pattern to reference spectra for isomer identification.
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Safety and Handling
As with any reactive chemical, proper handling of divinylcyclohexane is paramount. Information derived from safety data sheets (SDS) for analogous compounds like divinylbenzene and cyclohexane provides a strong basis for safe laboratory practices.[8][9]
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Hazards: Divinylcyclohexane is expected to be a flammable liquid and vapor.[8] It may cause skin and eye irritation.[9] Inhalation of vapors may lead to respiratory irritation or dizziness.[8][10]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Ground/bond container and receiving equipment to prevent static discharge.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid contact with skin, eyes, and clothing.[8]
-
-
Storage Conditions:
Conclusion
Divinylcyclohexane is a molecule whose simple formula conceals a rich isomeric complexity. This structural diversity is the key to its varied properties and applications, particularly in the realm of polymer chemistry. For researchers and developers, a thorough understanding of the distinct characteristics of each isomer—from its physical properties and spectroscopic fingerprint to its specific reactivity—is essential for harnessing its full potential in the design of advanced materials and synthetic pathways.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018691, Divinylcyclohexane. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572069, 1,2-Dimethyl-3,5-divinylcyclohexane. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572341, Cyclohexane, 1,5-dimethyl-2,3-divinyl-. Retrieved from [Link].
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Global Safety Management, Inc. (2014). Safety Data Sheet: Cyclohexane. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of cis-1,2-Divinylcyclobutane (CAS 16177-46-1). Retrieved from [Link].
- National Institute of Standards and Technology (2012). NIST/TRC Web Thermo Tables (WTT).
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CORE (2019). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. Retrieved from [Link].
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ResearchGate (2023). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). Cyclohexane. In NIST Chemistry WebBook, Gas phase thermochemistry data. Retrieved from [Link].
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